Boc-tyr(bzl)-OL

Vue d'ensemble

Description

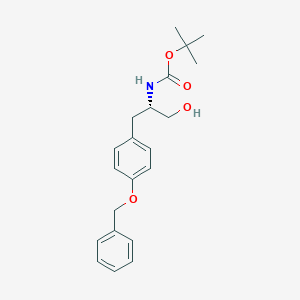

Boc-tyr(bzl)-OL: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl (Bzl) protecting group on the hydroxyl group of tyrosine. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection.

Applications De Recherche Scientifique

Chemistry:

Biology:

Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Analyse Biochimique

Biochemical Properties

Boc-tyr(bzl)-OL plays a significant role in biochemical reactions. It is used as an acyl donor in the enzymatic peptide synthesis reaction . The reaction is catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The nature of these interactions involves the transfer of the acyl group from this compound to the amino donor in the reaction .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role in peptide synthesis. It acts as an acyl donor in the enzymatic peptide synthesis reaction

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The synthesis of Boc-tyr(bzl)-OL typically involves the use of solid-phase peptide synthesis techniques. The process begins with the attachment of the Boc-tyr(bzl)-OH to a resin support.

Solution-Phase Synthesis: In some cases, solution-phase synthesis is employed.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Boc-tyr(bzl)-OL undergoes deprotection reactions to remove the Boc and Bzl protecting groups.

Coupling Reactions: The compound participates in amide bond formation reactions, which are essential for peptide synthesis.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for Boc group removal.

Hydrogen Fluoride (HF): Used for Bzl group removal.

Carbodiimides (DCC, DIC): Used for amide bond formation.

In Situ Coupling Reagents (PyBOP, HATU): Used for efficient peptide coupling

Major Products Formed:

Deprotected Tyrosine Derivatives: After deprotection, the major products are free tyrosine derivatives that can be further utilized in peptide synthesis.

Mécanisme D'action

Mechanism:

Boc-tyr(bzl)-OL exerts its effects primarily through its role in peptide synthesis. The Boc and Bzl protecting groups prevent unwanted side reactions during peptide chain elongation. Upon deprotection, the free amino and hydroxyl groups participate in amide bond formation, facilitating the synthesis of desired peptides .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Boc-tyr(tBu)-OL: Similar to Boc-tyr(bzl)-OL but with a tert-butyl group instead of a benzyl group.

Boc-tyr-OH: Lacks the benzyl protecting group, making it less stable but easier to deprotect.

Fmoc-tyr(bzl)-OL: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc, offering different deprotection conditions.

Uniqueness:

This compound is unique due to its combination of Boc and Bzl protecting groups, which provide a balance of stability and ease of deprotection. This makes it particularly useful in solid-phase peptide synthesis .

Activité Biologique

Boc-tyrosine (benzyl) alcohol, commonly referred to as Boc-Tyr(Bzl)-OL , is a derivative of the amino acid tyrosine characterized by a tert-butoxycarbonyl (Boc) protecting group and a benzyl substituent. This compound has garnered attention in biochemical research due to its unique properties and potential applications in peptide synthesis and enzyme studies. This article explores the biological activity of this compound, focusing on its synthesis, interactions, and relevant case studies.

This compound has a molecular formula of and a molecular weight of approximately 371.43 g/mol . The synthesis of this compound typically involves several steps, including the protection of the hydroxyl group on tyrosine and subsequent reactions to introduce the benzyl substituent. Alternative synthetic routes have been reported, including the use of ionic liquids to enhance selectivity and efficiency during synthesis.

Biological Activity

This compound exhibits several biological activities, primarily related to its role as a substrate or probe in enzymatic studies. Its interactions with various nucleophiles and electrophiles facilitate peptide bond formation and other biochemical pathways. Notably, it has been investigated for its potential therapeutic effects and mechanisms of action in various biological contexts.

Enzymatic Interactions

Research indicates that this compound can serve as a substrate for enzymes involved in peptide synthesis. Studies have shown that it can influence enzyme activity and selectivity, which is critical for understanding its role in biochemical processes. For instance, it has been used to evaluate cyclization yields in peptide synthesis, demonstrating its utility in optimizing reaction conditions .

Case Studies

-

Peptide Synthesis Optimization :

A study focused on the use of this compound in conjunction with various coupling reagents revealed significant insights into racemization rates during peptide bond formation. The research indicated that this compound synthesized with DEPBT as a coupling reagent showed minimal racemization (95:5 L:D ratio), highlighting its effectiveness in maintaining stereochemical integrity during synthesis . -

Enzyme Activity Probing :

Another investigation utilized this compound to probe enzyme selectivity in a model system involving phosphorylated peptides. The findings suggested that this compound could be instrumental in understanding the mechanisms by which enzymes interact with substrates, thereby providing insights into their biological functions .

Comparative Analysis

The following table summarizes the structural similarities and unique features of this compound compared to other related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Boc-L-tyrosine | High | Directly involved in protein synthesis |

| Boc-O-benzyl-L-phenylalanine | Moderate | Contains a phenylalanine residue |

| Boc-Tyr(OMe)-OH | High | Methyl ether instead of benzyl group |

| Boc-Tyr(Ph)-OH | High | Different aromatic substituent |

| Boc-Tyr(Bn)-OH | High | Similar structure but different substituent |

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMAWYQEBPYJJU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427138 | |

| Record name | BOC-TYR(BZL)-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66605-58-1 | |

| Record name | BOC-TYR(BZL)-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.